molecular formula C12H17BO4 B1287796 2-Butoxy-3-formyl-5-methylphenylboronic acid CAS No. 480424-51-9

2-Butoxy-3-formyl-5-methylphenylboronic acid

Cat. No. B1287796
CAS RN: 480424-51-9
M. Wt: 236.07 g/mol
InChI Key: FADIVFIMGQEBIO-UHFFFAOYSA-N
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Description

2-Butoxy-3-formyl-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss 2-butoxy-3-formyl-5-methylphenylboronic acid, they do provide insight into the behavior of phenylboronic acids in chemical reactions, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of organoboranes with hydrogen peroxide or the boration of aromatic compounds. Although the papers provided do not detail the synthesis of 2-butoxy-3-formyl-5-methylphenylboronic acid specifically, they do discuss the synthesis of related phenylboronic acid compounds. For example, the formation of phenylboronic acid esters from 2-deoxy aldoses suggests that boronic acids can react with various functional groups to form esters . This information could be applied to the synthesis of the target compound by considering the potential reactivity of the butoxy, formyl, and methyl substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The papers do not provide specific information on the molecular structure of 2-butoxy-3-formyl-5-methylphenylboronic acid, but they do mention the importance of the ortho-substituent on the boronic acid in catalytic activity . This suggests that the position of substituents on the phenyl ring can significantly influence the reactivity and interactions of the boronic acid.

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions, including esterification and amidation. The first paper discusses how 2,4-bis(trifluoromethyl)phenylboronic acid acts as a catalyst in the dehydrative amidation between carboxylic acids and amines . This indicates that boronic acids can facilitate the formation of amide bonds, which is a valuable reaction in the synthesis of peptides and other organic molecules. The second paper describes the formation of esters between phenylboronic acid and 2-deoxy aldoses . These reactions highlight the ability of boronic acids to form stable covalent bonds with various functional groups, which is a key property for their use in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 2-butoxy-3-formyl-5-methylphenylboronic acid, they do offer insights into how the structure of boronic acids affects their behavior. For instance, the presence of an ortho-substituent can prevent the coordination of amines to the boron atom, thus affecting the catalytic activity of the boronic acid . Additionally, the formation of esters with 2-deoxy aldoses suggests that boronic acids can interact with sugars, which could impact their solubility and stability in aqueous solutions .

Scientific Research Applications

Catalytic Synthesis

2-Butoxy-3-formyl-5-methylphenylboronic acid, by analogy with related boronic acids, may participate in catalytic processes such as Suzuki-Miyaura coupling. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, enabling the synthesis of complex molecules from simpler ones. The process typically involves transition metals like copper or palladium and can be used to synthesize aromatic compounds, pharmaceuticals, and polymers. For instance, copper-facilitated Suzuki-Miyaura coupling has been applied for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the utility of boronic acids in constructing diverse molecular structures through C-C couplings (Hergert et al., 2018).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising activities of boronic acids, extending the studies with “2-Butoxy-3-formyl-5-methylphenylboronic acid” in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(2-butoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADIVFIMGQEBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584291
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

CAS RN

480424-51-9
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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